![molecular formula C18H14N4O4S2 B2636788 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021107-34-5](/img/structure/B2636788.png)
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural motifs that are commonly found in bioactive molecules . The benzo[d][1,3]dioxol-5-ylamino group is a common motif in many bioactive compounds, including anticancer agents . The thiophene-2-carboxamide moiety is also a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a benzo[d][1,3]dioxol-5-ylamino group attached to a thiophene-2-carboxamide via a pyridazin-3-yl linker .科学的研究の応用
Synthesis Methodologies and Characterization
The development and synthesis of compounds structurally related to "N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide" have been extensively explored. Research has focused on novel synthetic routes to create derivatives with potential biological activities. For instance, the work by Talupur et al. (2021) elaborates on the synthesis, characterization, and docking studies of tetrazol-thiophene-2-carboxamides, showcasing the potential of such compounds in biological applications through detailed molecular characterization techniques (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
Compounds derived from thiophene-2-carboxamide have been evaluated for their antimicrobial properties. Studies reveal that these compounds exhibit significant antimicrobial activity, potentially leading to new therapeutic agents. The research by Vasu et al. (2003) highlights the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, indicating their potential use in developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Molecular Docking Studies
Molecular docking studies are crucial in understanding the interaction between these compounds and biological targets. This approach helps in identifying potential inhibitors for various enzymes and receptors. For example, the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives demonstrate their inhibitory activities against enzymes, showcasing the utility of molecular docking in drug discovery processes (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Inhibition of Biochemical Pathways
Research into the compound "this compound" and its derivatives has shown promise in inhibiting specific biochemical pathways, which could lead to therapeutic applications. Studies like those by Mudududdla et al. (2015) have explored the compound's role in overcoming cancer chemoresistance through the inhibition of angiogenesis and P-glycoprotein efflux pump activity, offering insights into the compound's therapeutic potential (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).
特性
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c23-16(19-11-3-4-12-13(8-11)26-10-25-12)9-28-17-6-5-15(21-22-17)20-18(24)14-2-1-7-27-14/h1-8H,9-10H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUNIFZZCGENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
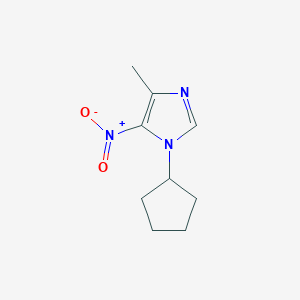


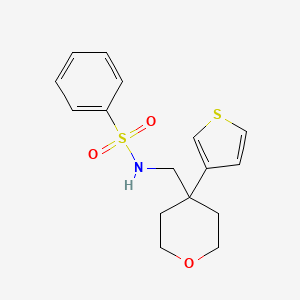
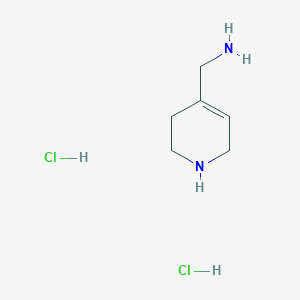


![6-(4-Methoxybenzyl)-3-[methyl(phenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2636721.png)
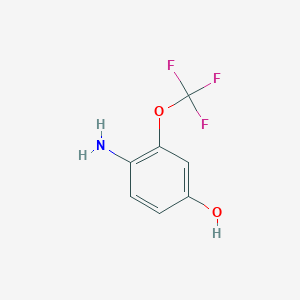

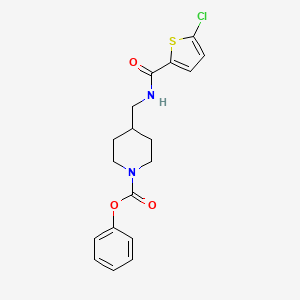
![N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)
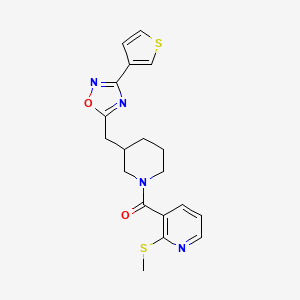
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
